4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate
Description
Properties
IUPAC Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) N,N-diphenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-20(26-19-18(21-27-22-19)23-14-8-3-9-15-23)24(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLCSYLYJJBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Chloro-4-(piperidin-1-yl)-1,2,5-thiadiazole
The first step involves nucleophilic aromatic substitution of 3,4-dichloro-1,2,5-thiadiazole with piperidine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere at 60–80°C for 12–24 hours. Piperidine acts as both the nucleophile and base, displacing one chloride group to form the monosubstituted thiadiazole intermediate. The reaction achieves a yield of 85–90%, with excess piperidine (1.5–2.0 equivalents) ensuring complete conversion.
Step 2: Hydrolysis to 3-Hydroxy-4-(piperidin-1-yl)-1,2,5-thiadiazole
The chloro substituent at the 3-position is hydrolyzed to a hydroxyl group using aqueous sodium hydroxide (2.0 M) in a mixture of ethanol and water (3:1 v/v) at reflux (80°C) for 6–8 hours. This step proceeds via a nucleophilic aromatic substitution mechanism, yielding the alcohol derivative in 75–80% yield after recrystallization from ethyl acetate/hexane.
Step 3: Carbamate Formation with Diphenylcarbamoyl Chloride
The final step involves reacting the hydroxyl intermediate with diphenylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in dichloromethane (DCM) at 0–5°C to minimize side reactions, followed by gradual warming to room temperature over 12 hours. After aqueous workup and purification via silica gel chromatography, the target carbamate is obtained in 65–70% yield.
Table 1: Summary of Synthetic Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Piperidine, THF | 60–80°C | 12–24 | 85–90 |
| 2 | NaOH, EtOH/H₂O | 80°C | 6–8 | 75–80 |
| 3 | Diphenylcarbamoyl chloride, DCM, pyridine | 0–5°C → RT | 12 | 65–70 |
Optimization of Reaction Conditions
Temperature Control
Maintaining a low temperature (0–5°C) during the initial stages of carbamate formation prevents dimerization of the hydroxyl intermediate. Gradual warming to room temperature ensures complete conversion without compromising product stability.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a purity of >98% with a retention time of 12.4 minutes.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that similar piperidine-based compounds displayed potent activity against Candida auris, a fungal pathogen resistant to conventional treatments .
Anticancer Properties
Thiadiazole derivatives are also being explored for their anticancer potential. The structural features of this compound may allow it to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, piperidine derivatives have been identified as inhibitors of soluble epoxide hydrolase, which plays a role in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antifungal Activity Assessment
A study evaluated the antifungal efficacy of a series of thiadiazole derivatives against Candida auris. The results indicated that compounds with structural similarities to this compound exhibited significant antifungal activity at low concentrations. The mechanism of action was attributed to disruption of fungal cell membrane integrity.
Case Study 2: Cancer Cell Line Studies
In another investigation, researchers synthesized several thiadiazole derivatives and tested their effects on human cancer cell lines. One derivative showed promising results in inhibiting proliferation and inducing apoptosis in breast cancer cells. This highlights the potential of this compound as a lead compound for further development in oncology.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound 33 belongs to a structurally related family of 1,2,5-thiadiazole carbamates. Below is a comparative analysis of its physicochemical properties, synthetic efficiency, and inferred biological relevance against six analogs (Compounds 30–36) from the same study , as well as a morpholine-containing thiadiazole derivative from a separate report .
Key Observations
Synthetic Efficiency :
- Compound 33 exhibited the highest yield (88%) among the series, suggesting superior reaction compatibility under the synthetic conditions . In contrast, Compounds 34–36 showed lower yields (18–36%), likely due to steric hindrance or instability of intermediates.
Structural and Physicochemical Properties :
- The diphenylcarbamate group in Compound 33 contributes to its higher molecular weight (381.03) and lipophilicity compared to analogs like Compound 31 (dimethylcarbamate, 257.04). This may enhance membrane permeability but reduce aqueous solubility.
- Compound 34 (diisopropylcarbamate) exists as a brown oil, indicating distinct solubility behavior compared to solid analogs.
In contrast, the morpholine-containing thiadiazole derivative (rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine) from is utilized in material science and synthetic chemistry, highlighting the structural versatility of the 1,2,5-thiadiazole core for diverse applications.
Biological Activity
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 378.5 g/mol
- CAS Number : 2097893-26-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure allows it to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in treating neurological disorders.
Pharmacological Activities
Recent studies have indicated several pharmacological activities associated with this compound:
- Antidepressant Effects : Research suggests that the compound exhibits significant antidepressant-like effects in animal models. It appears to enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation .
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
- Anti-inflammatory Activity : Preliminary studies indicate that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Several case studies have provided insights into the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate, and how can intermediates be optimized?
- Methodology : Multi-step synthesis typically involves coupling piperidine derivatives with functionalized 1,2,5-thiadiazole precursors. Key steps include nucleophilic substitution at the thiadiazole core and carbamate formation via reaction with diphenylcarbamoyl chloride. Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (0–60°C), and catalysts (e.g., triethylamine for deprotonation). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yield and purity .
- Table 1 : Common Reagents and Conditions
| Step | Reagent/Condition | Purpose | Yield Range |
|---|---|---|---|
| Thiadiazole activation | POCl₃, 80°C | Chlorination | 70–85% |
| Piperidine coupling | K₂CO₃, DMF, 50°C | Nucleophilic substitution | 60–75% |
| Carbamate formation | Diphenylcarbamoyl chloride, Et₃N, THF | Carbamoylation | 50–65% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : Confirm piperidine ring protons (δ 1.5–2.5 ppm) and aromatic carbamate signals (δ 7.2–7.6 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles of the thiadiazole-piperidine junction to confirm stereoelectronic effects .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize target-specific assays:
- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., kinase or protease assays).
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor binding, given structural analogs in ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., dopamine D3 receptor) to identify critical binding residues.
- QSAR : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., Taft Es) with bioactivity data .
- Table 2 : Key Computational Parameters
| Parameter | Tool/Software | Application |
|---|---|---|
| HOMO/LUMO gap | Gaussian 16 | Reactivity prediction |
| Binding affinity (ΔG) | AutoDock Vina | Target selectivity |
| Solubility (LogP) | COSMO-RS | ADMET profiling |
Q. What strategies resolve contradictions in reaction yield data across studies?
- Methodology :
- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) and identify confounding factors.
- Reaction Path Sampling : Apply quantum chemical calculations (e.g., NEB method) to map energy barriers and validate transition states.
- Meta-analysis : Aggregate literature data to identify trends (e.g., higher yields in aprotic solvents) and outliers .
Q. How can researchers optimize reaction conditions for scalability while minimizing side products?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce byproduct formation.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates.
- Green Chemistry Metrics : Calculate E-factor and atom economy to prioritize sustainable protocols .
Q. What advanced techniques elucidate the compound’s interaction with heterocyclic recognition sites in biological targets?
- Methodology :
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Fluorescence Anisotropy : Track conformational changes in real-time .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
